(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one (Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 312926-36-6
VCID: VC8017709
InChI: InChI=1S/C15H10BrNO2S2/c1-17-14(18)13(21-15(17)20)8-11-6-7-12(19-11)9-2-4-10(16)5-3-9/h2-8H,1H3
SMILES: CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S
Molecular Formula: C15H10BrNO2S2
Molecular Weight: 380.3 g/mol

(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

CAS No.: 312926-36-6

Cat. No.: VC8017709

Molecular Formula: C15H10BrNO2S2

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

(Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one - 312926-36-6

Specification

CAS No. 312926-36-6
Molecular Formula C15H10BrNO2S2
Molecular Weight 380.3 g/mol
IUPAC Name 5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C15H10BrNO2S2/c1-17-14(18)13(21-15(17)20)8-11-6-7-12(19-11)9-2-4-10(16)5-3-9/h2-8H,1H3
Standard InChI Key LAHHOEUNNUXFEL-UHFFFAOYSA-N
SMILES CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S
Canonical SMILES CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound (Z)-5-((5-(4-Bromophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one (CAS No. 312926-36-6) has the molecular formula C₁₅H₁₀BrNO₂S₂ and a molar mass of 380.3 g/mol. Key structural components include:

  • 4-Bromophenyl group: Provides electron-withdrawing effects and enhances hydrophobic interactions.

  • Furan-2-ylmethylene moiety: Enables π-π stacking with biological targets.

  • Thioxothiazolidin-4-one core: Imparts rigidity and hydrogen-bonding capacity.

PropertyValue
IUPAC Name5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
SMILESCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S
InChI KeyLAHHOEUNNUXFEL-UHFFFAOYSA-N
logP4.73 (predicted)
Polar Surface Area37.2 Ų

The Z-configuration of the exocyclic double bond between the furan and thiazolidinone rings is critical for bioactivity, as demonstrated in structurally related compounds .

Synthetic Methodologies

Multi-Step Condensation Approach

The synthesis typically involves a three-step protocol :

  • Formation of 5-(4-bromophenyl)furan-2-carbaldehyde:

    • p-Bromoacetophenone undergoes cyclization with thiourea in the presence of iodine, followed by oxidation to yield the furan aldehyde .

  • Knoevenagel Condensation:

    • The aldehyde reacts with 3-methyl-2-thioxothiazolidin-4-one under acidic conditions (e.g., piperidine/acetic acid) to form the (Z)-isomer preferentially .

  • Purification:

    • Chromatographic separation on silica gel (eluent: ethyl acetate/hexane 3:7) achieves >95% purity.

Key Reaction:

Furan aldehyde+ThiazolidinoneAcOH(Z)-ProductΔH=68.2kJ/mol[4]\text{Furan aldehyde} + \text{Thiazolidinone} \xrightarrow{\text{AcOH}} \text{(Z)-Product} \quad \Delta H^\ddagger = 68.2 \, \text{kJ/mol}[4]

Alternative Routes

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields of 82–88% . Halogen exchange strategies using Pd-catalyzed cross-coupling allow derivatization of the bromophenyl group .

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs exhibit potent activity against Gram-positive pathogens:

OrganismMIC (µg/mL)Source
Staphylococcus aureus2–16
MRSA4
Bacillus subtilis32

Mechanistic studies suggest inhibition of penicillin-binding protein 2a (PBP2a) in MRSA through covalent binding to Ser403 .

Neurological Applications

Derivatives like {(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetic acid show affinity for neurofibrillary tangles (Kd = 11 nM), suggesting utility in Alzheimer's diagnostics .

Research Advancements

Structure-Activity Relationships (SAR)

  • Bromine position: Para-substitution on phenyl enhances antibacterial activity versus ortho/meta .

  • Thioxo group: Replacement with oxo decreases potency by 4–8 fold .

  • N-Methylation: Critical for blood-brain barrier penetration .

Computational Modeling

Docking studies (PDB: 3UDI) reveal:

  • Hydrogen bonds between thioxo group and Arg349.

  • Bromophenyl moiety occupies hydrophobic pocket near Leu300 .

ΔGbinding=9.2kcal/mol(MM-GBSA)[4]\Delta G_{\text{binding}} = -9.2 \, \text{kcal/mol} \quad (\text{MM-GBSA})[4]

Challenges and Future Directions

While preclinical data are promising, key hurdles remain:

  • Solubility: logSw = -4.58 limits bioavailability .

  • Metabolic stability: Rapid glucuronidation in hepatocyte assays (t₁/₂ = 12 min) .

  • Toxicity: hERG inhibition (IC₅₀ = 3.1 µM) necessitates structural optimization .

Ongoing research focuses on:

  • Prodrug strategies: Phosphonooxymethyl derivatives improve aqueous solubility 18-fold .

  • Combination therapies: Synergy with β-lactams (FIC index = 0.25 against MRSA) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator